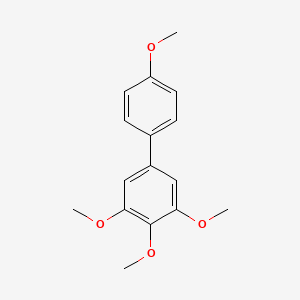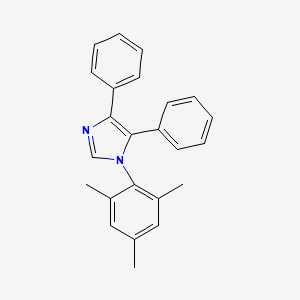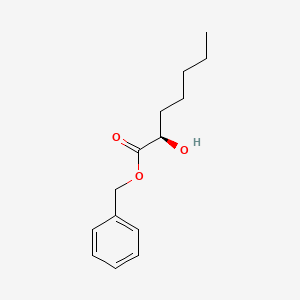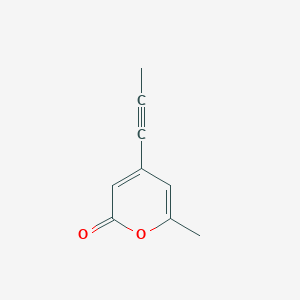
1,4-Bis(3-iodopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3-iodopropyl)benzene is an organic compound with the molecular formula C12H16I2 It consists of a benzene ring substituted with two 3-iodopropyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(3-iodopropyl)benzene can be synthesized through the reaction of 1,4-dibromobenzene with 3-iodopropyl magnesium bromide in the presence of a suitable catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-iodopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate. The reactions are often performed in solvents like toluene or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions, usually in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Coupling Reactions: Products include biaryl compounds or extended aromatic systems.
Reduction Reactions: Products include the corresponding hydrocarbons, such as 1,4-bis(3-propyl)benzene.
Scientific Research Applications
1,4-Bis(3-iodopropyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.
Industry: The compound can be used in the production of advanced materials, such as polymers or nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-iodopropyl)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In coupling reactions, the compound forms intermediates with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
1,4-Bis(3-iodopropyl)benzene can be compared with other similar compounds, such as:
1,4-Dibromobenzene: Similar structure but with bromine atoms instead of iodine. It is less reactive in substitution reactions due to the lower leaving group ability of bromine.
1,4-Bis(3-chloropropyl)benzene: Similar structure but with chlorine atoms instead of iodine. It is also less reactive in substitution reactions compared to the iodine derivative.
1,4-Bis(3-propyl)benzene: Similar structure but without halogen atoms. It does not undergo substitution or coupling reactions but can be used as a hydrocarbon scaffold in organic synthesis.
The uniqueness of this compound lies in its high reactivity due to the presence of iodine atoms, making it a versatile intermediate in various chemical transformations.
Properties
CAS No. |
650604-04-9 |
|---|---|
Molecular Formula |
C12H16I2 |
Molecular Weight |
414.06 g/mol |
IUPAC Name |
1,4-bis(3-iodopropyl)benzene |
InChI |
InChI=1S/C12H16I2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4,9-10H2 |
InChI Key |
RMNFVLWZSYVWAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCI)CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
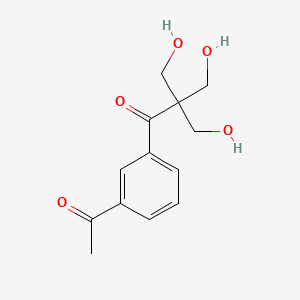
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)
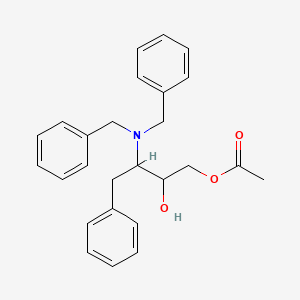
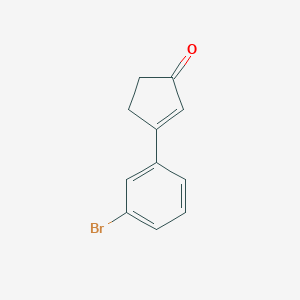
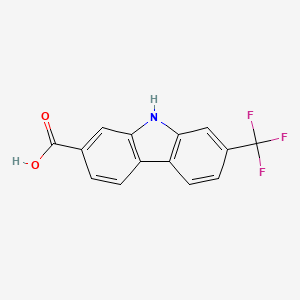
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)
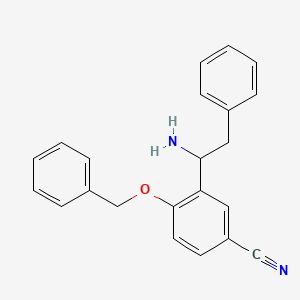
![N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12611136.png)
